2-Methyl-5-(trifluoromethyl)morpholine hydrochloride

Descripción

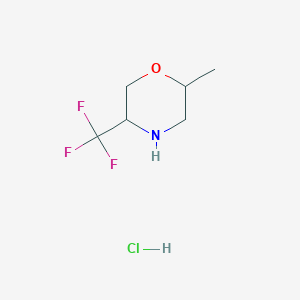

2-Methyl-5-(trifluoromethyl)morpholine hydrochloride is a morpholine derivative characterized by a six-membered morpholine ring substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4. The hydrochloride salt enhances its stability and solubility in polar solvents.

Propiedades

IUPAC Name |

2-methyl-5-(trifluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c1-4-2-10-5(3-11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGPIPUNMDDDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(trifluoromethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides, often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methyl-5-(trifluoromethyl)morpholine hydrochloride serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups, making it essential in the development of new materials and compounds.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antiviral Effects: Preliminary investigations suggest that it may possess antiviral properties, warranting further exploration for therapeutic applications.

Pharmaceutical Development

The unique structural characteristics of this compound enhance its lipophilicity, which can improve drug absorption and efficacy. Ongoing research is focused on its potential as a pharmaceutical agent, particularly in developing drugs with improved safety profiles and therapeutic effects against various diseases.

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and specialty materials. Its properties contribute to enhanced stability and reactivity in formulations, making it suitable for applications in crop protection products and advanced materials.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control samples, indicating its potential as an antimicrobial agent.

Case Study 2: Drug Development

Research focused on modifying the structure of this compound to enhance its binding affinity to specific enzymes involved in disease pathways. The modified derivatives showed improved potency in vitro against target enzymes, suggesting promising avenues for drug development.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparación Con Compuestos Similares

Structural and Functional Differences

Key analogs and their distinctions are summarized below:

*Calculated based on molecular formula.

Key Observations :

- Trifluoromethyl vs.

- Positional Isomerism : F-(2S)-2-(trifluoromethyl)morpholine HCl places the -CF₃ at C2 instead of C5, altering steric and electronic properties, which may influence receptor binding or synthetic reactivity .

- Chlorinated Analogs: 4-(2-Chloroethyl)morpholine HCl, with a chloroethyl chain, is utilized in coupling reactions (e.g., with naphthoquinones) but lacks the trifluoromethyl group’s lipophilicity .

Physicochemical Properties

- Stability : The hydrochloride salt form improves stability across analogs, as seen in 5-fluoro AMT HCl (≥5 years at -20°C) .

Actividad Biológica

2-Methyl-5-(trifluoromethyl)morpholine hydrochloride (CAS No. 2219369-51-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring, which is known for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in various research fields.

- Molecular Formula : C6H10F3N·HCl

- Molecular Weight : 189.60 g/mol

- Structure : The compound consists of a morpholine ring substituted with a methyl group and a trifluoromethyl group at specific positions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. The mechanism may involve disruption of bacterial membranes or inhibition of key enzymatic pathways.

- Anticancer Activity : Research has shown that morpholine derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated activity against various cancer cell lines, including breast cancer, by inducing apoptosis and disrupting the cell cycle.

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has been validated as a target for malaria treatment .

The mechanism by which this compound exerts its biological effects is still under investigation but may involve:

- Interaction with Biological Targets : The trifluoromethyl group can enhance binding affinity to various targets due to increased hydrophobic interactions.

- Electrophilic Character : The compound may act as an electrophile, reacting with nucleophilic sites in proteins or nucleic acids, leading to functional alterations.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of related morpholine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-5-(trifluoromethyl)morpholine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step coupling reactions. For example, intermediates like 2-[2-methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride (a structural analog) are synthesized using carbazolyldiamine and triethylamine in tetrahydrofuran (THF) under reflux conditions, followed by column chromatography for purification . In patented methods, trifluoromethyl-containing morpholine derivatives are synthesized via coupling reactions with halogenated aromatic intermediates, using catalysts like palladium complexes and monitoring progress via thin-layer chromatography (TLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- Liquid Chromatography-Mass Spectrometry (LCMS) : To confirm molecular weight (e.g., observed m/z 754 [M+H]+ in a similar morpholine derivative) .

- HPLC : Retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) and peak purity assessment .

- X-ray crystallography : For crystalline derivatives, structural confirmation via single-crystal X-ray diffraction (refer to Supplementary Information protocols for phosphazene analogs) .

Q. What solvents and reaction conditions are optimal for its purification?

- Methodological Answer :

- Solvent Systems : THF and dichloromethane (DCM) are commonly used for reaction steps, while methanol/water mixtures or ethyl acetate/hexane are effective for recrystallization .

- Purification Methods : Column chromatography with silica gel (e.g., 60–120 mesh) and gradient elution (e.g., 0–5% methanol in DCM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability or impurities. Recommended steps:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50 determination in antimicrobial assays) .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., triethylammonium chloride salts in synthesis) .

- Control Experiments : Compare with structurally similar compounds (e.g., oxadiazole or thiophene-containing morpholines) to isolate structure-activity relationships (SAR) .

Q. What techniques are suitable for studying its interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., Mycobacterium tuberculosis enzymes for thiophene analogs) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

- Fluorescence Polarization : Assess competitive inhibition in enzyme assays .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 1–3 months and analyze degradation via HPLC .

- pH-Dependent Degradation : Test in buffers (pH 1–13) to identify hydrolysis-prone sites (e.g., trifluoromethyl group stability in acidic media) .

Q. What strategies improve enantioselective synthesis of its chiral analogs?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium for asymmetric coupling .

- Kinetic Resolution : Employ lipases or chiral stationary phases in HPLC for enantiomer separation .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varying substituents (e.g., methyl vs. ethyl groups) and test bioactivity .

- Pharmacophore Mapping : Use 3D-QSAR models to predict critical functional groups (e.g., trifluoromethyl’s role in membrane permeability) .

Q. What are the key degradation products, and how are they identified?

- Methodological Answer :

Q. How to validate analytical methods for quantifying the compound in complex matrices?

- Methodological Answer :

- ICH Guidelines : Follow Q2(R1) for linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (90–110% recovery) .

- Matrix Effects : Spike plasma or tissue homogenates with the compound and assess recovery via standard addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.